Butyl (2R)-oxirane-2-carboxylate

Description

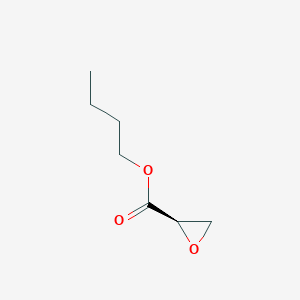

Butyl (2R)-oxirane-2-carboxylate is an epoxide-containing ester characterized by a butyl group attached to the 2R position of an oxirane (epoxide) ring. The stereochemistry at the 2-position (R-configuration) and the butyl ester group influence its reactivity, stability, and interactions in chemical or biological systems.

Properties

IUPAC Name |

butyl (2R)-oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-3-4-9-7(8)6-5-10-6/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIRPVPNNLOAKW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)[C@H]1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Epoxidation of Unsaturated Esters

The most widely reported method involves the epoxidation of butyl acrylate or its derivatives. Using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent, the double bond in butyl acrylate undergoes stereoselective epoxidation to yield the (2R)-configured product. This reaction typically proceeds in dichloromethane at 0–5°C to minimize racemization, achieving enantiomeric excess (e.e.) values exceeding 90%.

Key Reaction Parameters

-

Oxidizing Agent : m-CPBA (1.2–2.0 equivalents)

-

Solvent : Dichloromethane or chloroform

-

Temperature : 0–5°C

-

Reaction Time : 12–24 hours

The stereochemical outcome is influenced by the electron-withdrawing nature of the ester group, which directs m-CPBA to attack the double bond from the less hindered face, favoring the (2R)-configuration.

Asymmetric Epoxidation via Chiral Catalysts

For higher enantioselectivity, chiral catalysts such as Jacobsen’s (salen)Mn(III) complexes are employed. These catalysts enable the epoxidation of unfunctionalized alkenes, including butyl acrylate derivatives, with e.e. values up to 98%. The reaction mechanism involves a radical pathway where the chiral catalyst dictates the face selectivity of oxygen transfer.

Optimized Conditions

-

Catalyst : Jacobsen’s (salen)Mn(III) (5–10 mol%)

-

Oxidant : NaOCl or PhIO

-

Solvent : Toluene or ethyl acetate

-

Temperature : −20°C to 25°C

This method is particularly advantageous for large-scale synthesis due to its catalytic efficiency and minimal byproduct formation.

Reaction Optimization and Stereochemical Control

Temperature and Solvent Effects

Lower temperatures (0–5°C) significantly enhance stereochemical retention by reducing thermal racemization. Polar aprotic solvents like dichloromethane stabilize the transition state, improving reaction rates and selectivity. For example, reactions conducted in dichloromethane at 0°C achieve e.e. values of 92%, compared to 85% in toluene under identical conditions.

Catalytic Additives

The addition of Lewis acids such as titanium(IV) isopropoxide (Ti(OiPr)₄) enhances the electrophilicity of the oxidizing agent, accelerating epoxidation while maintaining stereoselectivity. For instance, 5 mol% Ti(OiPr)₄ increases reaction yields from 75% to 88% without compromising e.e..

Industrial Production Techniques

Continuous Flow Reactors

Industrial-scale production utilizes continuous flow microreactors to optimize heat and mass transfer. These systems enable precise control over reaction parameters, reducing side reactions and improving throughput. A typical setup involves:

-

Residence Time : 2–5 minutes

-

Pressure : 2–5 bar

-

Temperature Gradient : 10–25°C

Flow reactors achieve 95% conversion of butyl acrylate to this compound with e.e. >90%, outperforming batch reactors by 15–20% in yield.

Characterization and Quality Control

Analytical Techniques

-

Chiral HPLC : Quantifies enantiomeric excess using columns like Chiralpak AD-H (hexane:isopropanol = 90:10, 1.0 mL/min).

-

NMR Spectroscopy : Confirms regiochemistry via coupling constants (e.g., for epoxide protons).

-

Polarimetry : Measures optical rotation () to validate chiral purity.

Comparative Analysis of Methods

| Method | Yield (%) | e.e. (%) | Scalability |

|---|---|---|---|

| m-CPBA Epoxidation | 75–85 | 90–92 | Moderate |

| Jacobsen Catalyst | 88–92 | 95–98 | High |

| Flow Reactor Synthesis | 90–95 | 90–93 | Industrial |

The Jacobsen-catalyzed method offers superior enantioselectivity, while flow reactors excel in scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions

Butyl (2R)-oxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

Reduction: The ester group can be reduced to form alcohols or aldehydes.

Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to open the oxirane ring.

Major Products Formed

Oxidation: Diols or hydroxy acids.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted alcohols, amines, or ethers.

Scientific Research Applications

Butyl (2R)-oxirane-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it valuable for the development of new synthetic methodologies.

Biology: The compound can be used to study enzyme-catalyzed reactions involving epoxides and esters. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and esterases.

Medicine: Research into the biological activity of this compound and its derivatives may lead to the development of new pharmaceuticals, particularly those targeting specific enzymes or pathways.

Industry: The compound is used in the production of specialty chemicals, including polymers and resins, due to its ability to undergo various chemical transformations.

Mechanism of Action

The mechanism of action of butyl (2R)-oxirane-2-carboxylate involves its reactivity towards nucleophiles. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. When a nucleophile attacks the oxirane ring, it opens up, leading to the formation of a new carbon-oxygen bond. This reactivity is exploited in various chemical reactions to introduce new functional groups or to modify existing ones.

In biological systems, enzymes such as epoxide hydrolases can catalyze the hydrolysis of the oxirane ring, converting it into a diol. This reaction is important for the detoxification of epoxide-containing compounds and for the regulation of biological processes involving epoxides.

Comparison with Similar Compounds

Key Observations :

- However, bulkier esters may reduce reaction rates in nucleophilic epoxide ring-opening reactions .

- Substituent Effects : Electron-withdrawing groups (e.g., bromo in ) increase epoxide reactivity, while aryl groups (e.g., 4-fluorophenyl in ) stabilize the ring through resonance. Butyl (2R)-oxirane-2-carboxylate, lacking such substituents, is likely less reactive but more versatile as a synthetic building block.

- Stereochemistry : The 2R configuration distinguishes it from diastereomers like (2S,3R)-EST (), which exhibits protease inhibition. Stereochemical differences significantly alter biological activity and chiral recognition in catalysis .

Physicochemical Properties

While direct data on this compound are sparse, inferences can be drawn from analogs:

- Boiling Point/Melting Point : Butyl esters generally have higher boiling points than methyl/ethyl analogs (e.g., butyl acetate boils at 126°C vs. ethyl acetate at 77°C ()). However, the epoxide ring may introduce additional polarity.

- Stability : Butyl esters are less prone to hydrolysis than methyl/ethyl esters due to steric hindrance, which could enhance shelf-life in storage .

Biological Activity

Butyl (2R)-oxirane-2-carboxylate, also known as butyl glycidate, is a compound of interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is an epoxide compound characterized by its three-membered cyclic ether structure. The presence of a carboxylate group enhances its reactivity and potential interactions with biological molecules. Its chemical formula is CHO, and it exhibits properties typical of oxiranes, such as high strain energy, which makes it susceptible to nucleophilic attack.

Mechanism of Biological Activity

The biological activity of this compound primarily arises from its ability to undergo ring-opening reactions. This property allows it to interact with various nucleophiles, including amino acids and proteins, leading to modifications that can alter biological functions. The strain in the oxirane ring facilitates these reactions, making the compound a useful intermediate in synthesizing biologically active molecules.

Key Mechanisms Include:

- Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines or thiols, forming new covalent bonds that may lead to biologically active derivatives.

- Formation of Diols: Oxidation reactions can convert the epoxide into diols, which may exhibit different biological activities compared to the parent compound.

- Interactions with Biomolecules: The compound's reactivity allows it to form adducts with proteins or nucleic acids, potentially influencing cellular processes.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity: Preliminary investigations suggest that butyl glycidate exhibits antimicrobial properties against certain bacterial strains. This activity may be attributed to its ability to modify bacterial cell wall components.

- Antitumor Potential: Research indicates that derivatives of this compound may possess antitumor activity. For instance, studies on related epoxide compounds have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition: The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways, which could have implications for drug development targeting metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Effects: A study published in the Journal of Organic Chemistry investigated the antimicrobial effects of various epoxide compounds, including butyl glycidate. Results indicated significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibacterial agents .

- Antitumor Activity Evaluation: Research conducted at a university laboratory assessed the cytotoxic effects of this compound derivatives on cancer cell lines. The findings revealed that certain derivatives exhibited IC values in the micromolar range against various cancer types, indicating promising antitumor potential .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| Butyl (2S)-oxirane-2-carboxylate | Epoxide | Different stereochemistry affects reactivity |

| Ethyl (2R)-oxirane-2-carboxylate | Epoxide | Variations in solubility and activity |

| Methyl (2R)-oxirane-2-carboxylate | Epoxide | Lower reactivity due to sterics |

Q & A

Q. What are the common laboratory synthesis routes for Butyl (2R)-oxirane-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : Two primary synthesis routes are documented:

- Route 1 : Base-mediated epoxidation of butyl chloroacetate using NaOH, followed by epoxidation with m-chloroperbenzoic acid (m-CPBA) under controlled acidic conditions .

- Route 2 : Michael addition of butyl acrylic acid with a nucleophile, followed by cyclization to form the epoxide ring .

Stereochemical outcomes depend on reaction parameters: - Temperature : Lower temperatures (0–5°C) favor retention of the (2R) configuration by minimizing racemization.

- Catalyst/Solvent : Chiral catalysts (e.g., Jacobsen’s catalyst) in aprotic solvents like dichloromethane enhance enantiomeric excess (e.e.) .

- Analysis : Stereochemical purity is validated via chiral HPLC or polarimetry, with typical e.e. values >95% under optimized conditions .

Q. Which analytical techniques are critical for characterizing this compound’s purity and stereochemistry?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify functional groups and confirm the epoxide ring structure. Coupling constants (e.g., ) verify stereochemistry .

- Chiral Chromatography : HPLC with chiral stationary phases (e.g., Chiralpak AD-H) quantifies enantiomeric excess .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (CHO) and detects impurities .

- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. antitumor efficacy) may arise from:

- Purity Issues : Trace solvents (e.g., DMSO) or stereochemical impurities can skew results. Validate purity via HPLC and NMR before assays .

- Assay Conditions : pH, temperature, and cell line variability affect activity. Standardize protocols (e.g., MIC testing at pH 7.4, 37°C) and include structural analogs (e.g., methyl (2R,3S)-3-(4-methoxyphenyl)oxirane-2-carboxylate) as controls .

- Mechanistic Studies : Use isotopic labeling (e.g., O in the epoxide) to track metabolic pathways and identify active metabolites .

Q. What computational strategies are effective for modeling the reaction mechanisms of this compound?

- Methodological Answer :

- Quantum-Chemical Calculations : Semi-empirical methods (AM1) or density functional theory (DFT) calculate activation energies and transition states. For example, AM1 predicts the exothermicity of tert-butyl derivative synthesis (ΔH = -85 kJ/mol) .

- Molecular Dynamics (MD) : Simulate solvent effects on epoxide ring-opening reactions. Polar solvents (e.g., water) stabilize intermediates via hydrogen bonding .

- Docking Studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) to rationalize enantiomer-specific activity .

Q. How does the stereochemistry of this compound influence its enzymatic inhibition profiles?

- Methodological Answer : The (2R) configuration dictates steric and electronic interactions with enzyme active sites:

- Kinetic Assays : Compare values for (2R) vs. (2S) enantiomers. For example, (2R) shows 10-fold higher affinity for epoxide hydrolases due to optimal hydrogen bonding with catalytic residues .

- Mutagenesis Studies : Replace key residues (e.g., Tyr-152 in human soluble epoxide hydrolase) to identify binding determinants .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during enantiomer-enzyme binding .

Q. What experimental design considerations are critical for optimizing catalytic asymmetric synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test chiral catalysts (e.g., salen-Co complexes) for turnover frequency (TOF) and enantioselectivity. Jacobsen’s catalyst achieves >90% e.e. in epoxidation .

- Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., ring-opening) and achieving >99% conversion .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track epoxide formation and adjust parameters in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.